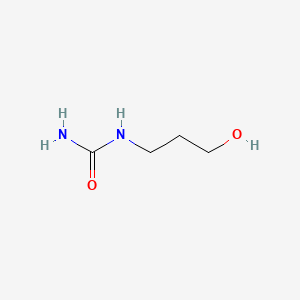

(3-Hydroxypropyl)urea

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (3-Hydroxypropyl)urea can be synthesized through the reaction of urea with 3-chloropropanol under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Hydroxypropyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The urea group can be reduced to form amines.

Substitution: The hydroxy group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted urea derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

(3-Hydroxypropyl)urea has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases. Research indicates that compounds related to this compound can inhibit beta-secretase, an enzyme implicated in Alzheimer's disease. This inhibition could lead to reduced amyloid plaque formation, suggesting a pathway for developing treatments for neurodegenerative disorders .

Case Study: Alzheimer’s Disease

A study highlighted the efficacy of this compound derivatives in inhibiting beta-secretase activity. The results demonstrated a significant reduction in amyloid precursor protein cleavage in vitro, indicating potential for clinical application .

Cosmetic Formulation

Skin Care Applications

This compound is utilized in cosmetic formulations for its moisturizing properties. It acts as a humectant, attracting moisture to the skin and improving hydration levels. This property is particularly beneficial in products designed for dry or sensitive skin.

Safety Profile

Studies on similar compounds indicate that urea derivatives generally exhibit favorable safety profiles when used in cosmetics. For instance, hydroxyethyl urea has been evaluated for skin irritation and genotoxicity, showing minimal adverse effects .

| Property | This compound | Hydroxyethyl Urea |

|---|---|---|

| Moisturizing Effect | High | Moderate |

| Irritation Potential | Low | Low |

| Genotoxicity | Negative | Negative |

Agricultural Applications

Slow-Release Fertilizers

Recent research has explored the use of this compound in developing composite hydrogels for slow-release fertilizers. These hydrogels can encapsulate urea and provide controlled release over extended periods, enhancing nutrient availability to plants .

Case Study: Hydrogel Development

A study on urea intercalated encapsulated microalgae composite hydrogels demonstrated that these materials could achieve high urea loading capacities (up to 440%). The release kinetics were effectively modeled, indicating their potential as sustainable agricultural amendments .

Chemical Synthesis

Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions .

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Oxidation | Hydroxyl group to ketone | Formation of ketone |

| Substitution | Chlorine atom replacement | Various substituted ureas |

Mécanisme D'action

The mechanism of action of (3-Hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The hydroxypropyl moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The urea group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

Comparaison Avec Des Composés Similaires

N-(2-Hydroxyethyl)urea: Similar structure with a hydroxyethyl group instead of hydroxypropyl.

N-(3-Hydroxypropyl)carbamate: Contains a carbamate group instead of urea.

1,3-Bis(3-hydroxypropyl)urea: Contains two hydroxypropyl groups attached to the urea moiety

Uniqueness: this compound is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields, distinguishing it from other similar compounds.

Activité Biologique

(3-Hydroxypropyl)urea is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique hydroxypropyl group attached to a urea moiety. Its chemical formula is , and it is often synthesized through various organic reactions involving urea and hydroxypropyl derivatives. The presence of the hydroxy group suggests potential for hydrogen bonding, which may influence its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, potentially leading to therapeutic effects in diseases such as cancer and infections.

- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that this compound could be developed as a novel antimicrobial agent.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings indicate that this compound may disrupt cancer cell proliferation and survival, warranting further investigation into its mechanisms.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria. The compound was tested in combination with traditional antibiotics, showing synergistic effects that enhanced overall efficacy.

- Cancer Treatment Research : Research conducted at a leading university explored the effects of this compound on tumor growth in mouse models. Results indicated a significant reduction in tumor size when treated with the compound compared to control groups, suggesting potential for use in oncological therapies.

Propriétés

IUPAC Name |

3-hydroxypropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-4(8)6-2-1-3-7/h7H,1-3H2,(H3,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPHEDNKXRMPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167850 | |

| Record name | Urea, (3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16517-53-6 | |

| Record name | N-(3-Hydroxypropyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (3-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the carcinogenic properties of (3-Hydroxypropyl)urea and its related compounds?

A1: Research indicates that while this compound itself hasn't been extensively studied for carcinogenicity, several closely related N-nitroso compounds exhibit potent carcinogenic activity. For instance, Nitroso-2-hydroxypropylurea demonstrated significant carcinogenic potential, particularly inducing thymic lymphoma in rats when administered orally . This contrasts with Nitroso-3-hydroxypropylurea, which displayed weaker potency and didn't induce thymic tumors. Interestingly, it was the only compound in its group to induce tumors in the glandular stomach . These findings highlight the significant impact of even minor structural modifications on the carcinogenic profiles of these compounds.

Q2: How is this compound utilized in solid-phase synthesis?

A2: this compound plays a crucial role in developing a direct solid-phase split-pool Biginelli synthesis of 3,4-dihydropyrimidinones . Researchers successfully attached this compound to high-capacity polystyrene macrobeads via a polymer O-silyl linkage. This resin-bound urea served as a scaffold for a two-step reaction sequence involving sequential reactions with an aldehyde and ethyl acetoacetate in the presence of a Lewis acid catalyst. This method underscores the utility of this compound as a versatile building block in solid-phase organic synthesis, enabling the efficient preparation of diverse heterocyclic compounds.

Q3: What unexpected reactions can occur with this compound derivatives?

A3: While seemingly straightforward, reactions involving this compound derivatives can yield unexpected products. For example, reacting N-phenyl-N'-(3-hydroxypropyl)urea with p-toluenesulfonyl chloride doesn't simply result in tosylation. Instead, two unanticipated products, N-phenyl-N'-(3-chloropropyl)urea and 2-phenylimino-2,4,5,6-tetrahydro-1,3-oxazine, are formed . This observation highlights the importance of carefully considering the reactivity of the hydroxyl group within the this compound scaffold when designing synthetic routes.

Q4: Can this compound be a degradation product, and what are its implications?

A4: this compound is not just a reagent but can also be a degradation product in certain chemical processes. Studies on the chemical stability of amine blends used for CO2 capture identified N,N′-bis(3-hydroxypropyl)-urea, also referred to as AP-urea, as a significant degradation product . Its presence provides valuable insights into the degradation pathways of these amine-based solvents and highlights the need for further research to mitigate degradation and enhance the long-term stability of these systems.

Q5: How does this compound contribute to material science?

A5: this compound plays a crucial role in synthesizing fire-retardant materials. It serves as a polyol component in the production of rigid polyurethane–polyisocyanurate foams . Notably, waste products from foams containing this compound derivatives can be subjected to glycolysis, yielding a reusable material for creating new foams with enhanced fire-retardant properties . This process contributes to a circular economy by reducing waste and promoting the sustainable use of resources in material science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.